molecular formula C15H21N3O2S B583591 Didesmethyl Almotriptan-d4 CAS No. 1346604-75-8

Didesmethyl Almotriptan-d4

Cat. No.: B583591
CAS No.: 1346604-75-8
M. Wt: 311.436
InChI Key: XLDLLAFWGVDYHM-NZLXMSDQSA-N
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Description

. It is a derivative of Almotriptan, a medication used to treat migraines. The deuterium labeling makes it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesmethyl Almotriptan-d4 involves the incorporation of deuterium atoms into the Almotriptan molecule. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of Almotriptan can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Deuterium Gas: Utilizing deuterium gas in the hydrogenation steps to replace hydrogen atoms with deuterium.

    Catalysts: Employing catalysts that facilitate the incorporation of deuterium into the molecule.

Chemical Reactions Analysis

Types of Reactions

Didesmethyl Almotriptan-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Didesmethyl Almotriptan-d4 is widely used in scientific research due to its stable isotope labeling. Some applications include:

Mechanism of Action

Didesmethyl Almotriptan-d4, like Almotriptan, acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors . It works by:

    Vasoconstriction: Constricting cranial blood vessels to alleviate migraine symptoms.

    Inhibition of Pain Pathways: Reducing the transmission of pain signals in the brain.

    Reduction of Inflammatory Mediators: Decreasing the release of substances that cause inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Almotriptan: The parent compound, used for treating migraines.

    Sumatriptan: Another triptan used for migraine treatment.

    Rizatriptan: Similar to Almotriptan, used for acute migraine attacks.

Uniqueness

Didesmethyl Almotriptan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and quality control applications.

Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLLAFWGVDYHM-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747616
Record name 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-75-8
Record name 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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